molecular formula C13H20ClN5O2 B556288 (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride CAS No. 4299-03-0

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride

Cat. No.: B556288
CAS No.: 4299-03-0
M. Wt: 313.78 g/mol
InChI Key: PYZACNCNNFUUDO-UHFFFAOYSA-N
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Description

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes an amino group, a guanidino group, and a benzamide moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the guanidino group, the introduction of the amino group, and the coupling with the benzamide moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamide compounds.

Scientific Research Applications

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal enzyme activity or receptor function.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide
  • (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide acetate
  • (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide sulfate

Uniqueness

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZACNCNNFUUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-03-0
Record name NSC343719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nα-benzoyl-L-argininamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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